molecular formula C6H7ClO2 B477178 2-Chlorocyclopent-1-ene-1-carboxylic acid CAS No. 56475-16-2

2-Chlorocyclopent-1-ene-1-carboxylic acid

Cat. No. B477178
CAS RN: 56475-16-2
M. Wt: 146.57g/mol
InChI Key: QEKNDKQAZIYRKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chlorocyclopent-1-ene-1-carboxylic acid is a chemical compound with the molecular formula C6H7ClO2 . It has a molecular weight of 146.57 g/mol . The IUPAC name for this compound is 2-chlorocyclopentene-1-carboxylic acid .


Molecular Structure Analysis

The InChI representation of the molecule is InChI=1S/C6H7ClO2/c7-5-3-1-2-4(5)6(8)9/h1-3H2,(H,8,9) . The Canonical SMILES representation is C1CC(=C(C1)Cl)C(=O)O .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 37.3 Ų . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has one rotatable bond . The exact mass and the monoisotopic mass of the compound are 146.0134572 g/mol . The compound has a complexity of 172 .

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including compounds like 2-Chlorocyclopent-1-ene-1-carboxylic acid, are key in biorenewable chemicals production due to their versatility as precursors for various industrial chemicals. They can be produced fermentatively using engineered microbes such as Escherichia coli and Saccharomyces cerevisiae. However, at certain concentrations, these acids inhibit microbial growth, affecting yield and titer negatively. This inhibition is attributed to the acids' impact on cell membrane damage and internal pH decrease. Understanding these effects is crucial for developing strategies to engineer more robust microbial strains for improved industrial performance (Jarboe, Royce, & Liu, 2013).

Reactive Extraction of Carboxylic Acids

The separation of carboxylic acids from aqueous solutions using organic compounds and supercritical fluids highlights the efficiency and environmental benefits of using these methods. Supercritical CO2, in particular, is recommended for its non-toxic, non-flammable, and recoverable characteristics. This method is competitive and simpler than traditional separation techniques, offering a cleaner alternative for carboxylic acid extraction, including this compound (Djas & Henczka, 2018).

properties

IUPAC Name

2-chlorocyclopentene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO2/c7-5-3-1-2-4(5)6(8)9/h1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKNDKQAZIYRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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